molecular formula C11H8N4O B143572 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile CAS No. 189956-45-4

4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile

Cat. No. B143572
M. Wt: 212.21 g/mol
InChI Key: BBNOJNASJQRRSH-UHFFFAOYSA-N
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Description

The compound 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile is a chemical entity that can be associated with a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds, which can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of isatin and its derivatives with sulphadimidine, as seen in the synthesis of 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]-N(4,6-dimethyl-2-pyrimidinyl)-benzene sulphonamide derivatives . This suggests that the synthesis of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile could potentially involve a similar condensation reaction between appropriate pyrimidinyl and benzonitrile derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using spectroscopic methods such as IR, (1)H NMR, and elemental analysis . Additionally, the crystal and molecular structure of a novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole was determined by X-ray diffraction . These techniques would likely be applicable in analyzing the molecular structure of 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile to confirm its structure and tautomeric forms.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through their interactions with biological targets. For instance, certain derivatives have been tested for anti-HIV activity , while others have been evaluated for antiproliferative activity against human cancer cell lines . These studies indicate that the compound may also have the potential to undergo biochemically relevant reactions, which could be explored in similar biological assays.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized to some extent. For example, the polymorphism of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one has been described, showing different crystalline forms and hydrogen bonding patterns . This information can be used to infer that 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile may also exhibit polymorphism and specific intermolecular interactions, which could affect its physical properties and solubility.

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibitor Synthesis

4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile is a key intermediate in synthesizing diarylpyrimidine HIV-1 reverse transcriptase inhibitors. Its derivatives are crucial in this context, offering therapeutic potential in the treatment of HIV (Ju Xiu-lia, 2015).

Radiosynthesis in PET Imaging

This compound plays a role in the development of positron emission tomography (PET) tracers. Specifically, it has been used in the radiosynthesis of compounds for imaging the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which has applications in neurological studies (Gengyang Yuan et al., 2016).

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

Research has shown that derivatives of this compound can act as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating potential for cancer treatment (A. Gangjee et al., 2008).

Pyrimidine-Ring Formation in α-Amino Acids

The compound is involved in synthesizing optically active α-amino acids with an 8-azapurinyl side chain. This synthesis contributes to expanding the diversity of amino acids available for biochemical studies and pharmaceutical applications (E. Krass et al., 1975).

Unprecedented Oxidation-Desulfurization Process

It serves as a scaffold in an oxidation–desulfurization process, leading to the creation of unique pyrimidine derivatives. This process expands the scope of synthetic chemistry in creating novel compounds (Bhagyashree Y. Bhong et al., 2013).

Safety And Hazards

“4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile” is generally considered a relatively safe compound . During use, standard safety procedures should be followed, such as wearing protective gloves and glasses, and avoiding direct contact with skin and eyes . If accidentally inhaled or in contact with the eyes, seek medical assistance and provide the corresponding safety data sheet .

properties

IUPAC Name

4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c12-7-8-1-3-9(4-2-8)14-11-13-6-5-10(16)15-11/h1-6H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNOJNASJQRRSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=NC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444368
Record name 4-[(6-Oxo-1,6-dihydropyrimidin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile

CAS RN

189956-45-4
Record name 4-[(4-Hydroxy-2-pyrimidinyl)amino]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189956-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((4-Hydroxypyrimidin-2-yl)amino)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189956454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(6-Oxo-1,6-dihydropyrimidin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-HYDROXYPYRIMIDIN-2-YL)AMINO]BENZONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.937
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
HH Lu, P Xue, YY Zhu, XL Ju, XJ Zheng… - Bioorganic & Medicinal …, 2017 - Elsevier
30 new analogues of diarylpyrimidines were synthesized for further structural modifications, involving not only the linker but also the wing α of DAPYs. The anti-HIV-1 activities of all …
Number of citations: 29 www.sciencedirect.com
SX Gu, H Qiao, YY Zhu, QC Shu, H Liu, XL Ju… - Bioorganic & Medicinal …, 2015 - Elsevier
To improve the conformational flexibility and positional adaptability of the traditional diarylpyrimidines (DAPYs), a family of diarylpyrimidines featuring a C–N diatomic linker between the …
Number of citations: 29 www.sciencedirect.com
Z Zhou, T Liu, D Kang, Z Huo, G Wu… - Organic & …, 2018 - pubs.rsc.org
A new series of diarylpyrimidines (DAPYs) were designed, synthesized and evaluated as novel HIV-1 NNRTIs to further explore the chemical space surrounding the “hydrophobic …
Number of citations: 24 pubs.rsc.org
Z Fu, T Zhang, Z Zhou, D Kang, L Sun, S Gao… - Bioorganic & Medicinal …, 2021 - Elsevier
To further explore the chemical space surrounding the “hydrophobic channel” of the NNRTI binding pocket (NNIBP), a new series of diarylpyrimidines (DAPYs) were designed and …
Number of citations: 4 www.sciencedirect.com
Z Zhou, T Liu, G Wu, D Kang, Z Fu, Z Wang… - Organic & …, 2019 - pubs.rsc.org
Enlightened by our previous efforts to modify diarylpyrimidines as HIV-1 non-nucleoside reverse transcriptase (RT) inhibitors (NNRTIs) and the reported crystallographic studies, we …
Number of citations: 44 pubs.rsc.org
S Amin, MM Alam, M Akhter, AK Najmi… - … , Sulfur, and Silicon …, 2020 - Taylor & Francis
Phosphorus oxychloride, POCl 3 , an important phosphorus compound, has diverse applications in synthetic chemistry. It plays an important role in chlorination, Vilsmeier Haack …
Number of citations: 3 www.tandfonline.com

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